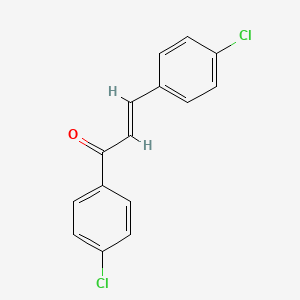
4,4'-Dicloro-chalcona
Descripción general
Descripción
4,4’-Dichlorochalcone is a chemical compound belonging to the chalcone family, characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other complex molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in anticancer and anti-inflammatory treatments.
Industry: It is used in the development of coatings and materials with specific properties
Mecanismo De Acción
4,4’-Dichlorochalcone: is a chalcone derivative, belonging to the flavonoid family. Chalcones are open-chain precursors for the biosynthesis of flavonoids and isoflavonoids. Their structure consists of two aromatic rings linked by an aliphatic three-carbon chain. The compound’s primary targets likely involve specific cellular proteins or enzymes, which it interacts with to exert its effects .
Mode of Action
The α,β-unsaturated carbonyl system in chalcones makes them biologically active. In the case of 4,4’-Dichlorochalcone , this system allows it to interact with cellular components. It may act as an enzyme inhibitor, modulate gene expression, or affect signal transduction pathways. By binding to its targets, it triggers downstream changes that impact cellular processes .
Biochemical Pathways
The affected pathways can vary based on the specific targets
Análisis Bioquímico
Biochemical Properties
4,4’-Dichlorochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with inducible nitric oxide synthase (iNOS), where 4,4’-Dichlorochalcone inhibits the iNOS-catalyzed production of nitric oxide (NO) in cell cultures . This inhibition is crucial for its anti-inflammatory properties. Additionally, 4,4’-Dichlorochalcone has been shown to interact with nuclear transcription factors, thereby influencing gene expression .
Cellular Effects
4,4’-Dichlorochalcone exerts various effects on different cell types and cellular processes. It has been observed to inhibit the production of nitric oxide in lipopolysaccharide-treated RAW 264.7 cells, which are a type of macrophage cell line . This inhibition is associated with the down-regulation of iNOS expression and suppression of nuclear transcription factor-kB activation . These actions contribute to its anti-inflammatory effects. Furthermore, 4,4’-Dichlorochalcone influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of 4,4’-Dichlorochalcone involves several key interactions at the molecular level. It binds to and inhibits the activity of iNOS, leading to a reduction in nitric oxide production . This inhibition is achieved through direct binding interactions with the enzyme, as well as down-regulation of its expression. Additionally, 4,4’-Dichlorochalcone affects the activation of nuclear transcription factors, which play a crucial role in regulating gene expression and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dichlorochalcone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory effects on iNOS and nitric oxide production over extended periods
Dosage Effects in Animal Models
The effects of 4,4’-Dichlorochalcone vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory effects without notable toxicity . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in therapeutic applications . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
4,4’-Dichlorochalcone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes metabolic transformations, including reduction and conjugation reactions, which influence its bioavailability and activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 4,4’-Dichlorochalcone within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity . Understanding these transport mechanisms is essential for developing effective delivery systems for therapeutic applications.
Subcellular Localization
4,4’-Dichlorochalcone exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular components to exert its effects . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further modulating its activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4’-Dichlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. For 4,4’-Dichlorochalcone, the specific reactants are acetophenone and 4-chlorobenzaldehyde .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dichlorochalcone follows similar principles but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dichlorochalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrochalcones.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Comparación Con Compuestos Similares
- 4,4’-Dichlorochalcone
- 2,4-Dichlorochalcone
- 4-Methoxychalcone
- 4-Hydroxychalcone
Comparison: 4,4’-Dichlorochalcone stands out due to its unique combination of chlorine atoms at the 4 and 4’ positions, which enhances its biological activity compared to other chalcones. For example, 2,4-Dichlorochalcone has chlorine atoms at different positions, leading to variations in its chemical reactivity and biological effects. Similarly, 4-Methoxychalcone and 4-Hydroxychalcone have different substituents, resulting in distinct properties and applications .
Propiedades
IUPAC Name |
(E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEMCRBNZSLQCQ-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19672-59-4 | |
| Record name | 19672-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4,4'-dichlorochalcone utilized in the synthesis of novel triazolo-thiadiazepine derivatives?
A1: The study by [] details the synthesis of a novel triazolo-thiadiazepine derivative, 2,4-bis(4-chlorophenyl)-7-(9-decenyl)-2,3-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine (7), utilizing 4,4'-dichlorochalcone (5) as a key starting material. The reaction involves 3-(9-decenyl)-4-amino-5-mercapto-1,2,4-triazole (1) and 4,4’-dichlorochalcone (5), resulting in the formation of the target compound (7) along with the uncyclized product 1,3-bis(4-chlorophenyl)-3-[3-(9-decenyl)-4-amino-5-thio-1,2,4-trizolyl]propan-1-one (6) in a lower yield. This highlights the potential of 4,4'-dichlorochalcone as a building block for synthesizing more complex heterocyclic compounds with potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


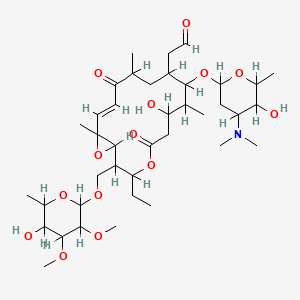

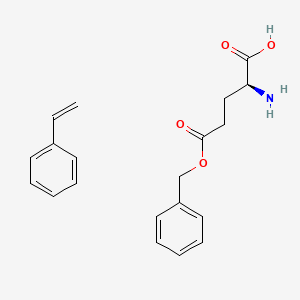
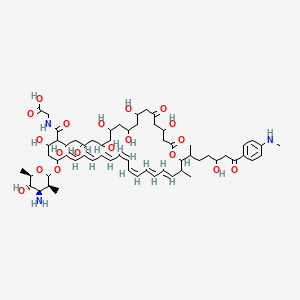
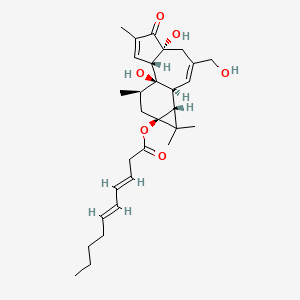
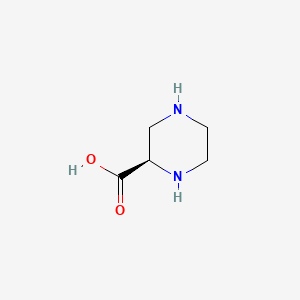
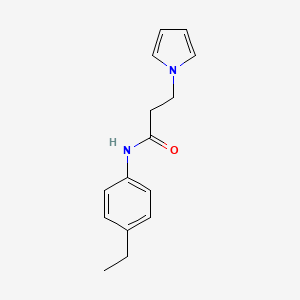
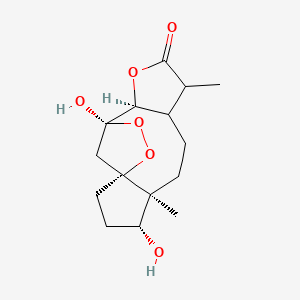

![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)
![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)
